2-(2-Aminothiazol-5-YL)acetamide

描述

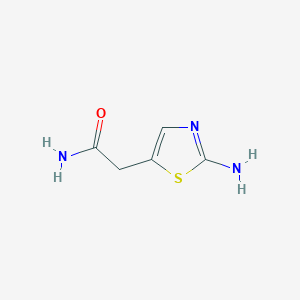

Structure

3D Structure

属性

IUPAC Name |

2-(2-amino-1,3-thiazol-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c6-4(9)1-3-2-8-5(7)10-3/h2H,1H2,(H2,6,9)(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIOGJOQDHFMAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625125 | |

| Record name | 2-(2-Amino-1,3-thiazol-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312581-28-5 | |

| Record name | 2-(2-Amino-1,3-thiazol-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Aminothiazol 5 Yl Acetamide and Its Analogues

Classical and Conventional Synthetic Routes to 2-Aminothiazole (B372263) Derivatives

The foundational methods for constructing the 2-aminothiazole ring have been relied upon for over a century and continue to be fundamental in organic synthesis.

Hantzsch Thiazole (B1198619) Synthesis and Related Cyclization Reactions

The Hantzsch thiazole synthesis, first reported in 1887, remains the most prominent and widely utilized method for the preparation of 2-aminothiazole derivatives. chemicalbook.comnih.gov This reaction involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). chemicalbook.comnih.govwikipedia.org The versatility of this method allows for the synthesis of a diverse range of 2-aminothiazoles by varying the substituents on both the α-haloketone and the thiourea component. derpharmachemica.com

The general mechanism involves the initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the 2-aminothiazole ring. This reaction can be carried out under various conditions, often with the aid of catalysts to improve yields and reaction times. chemicalbook.com A notable adaptation is the Robinson-Gabriel synthesis, where a 2-acylamino-ketone reacts with phosphorus pentasulfide. wikipedia.org

Reactions Involving Thiourea and α-Haloketones

The reaction between thiourea and α-haloketones is the cornerstone of the Hantzsch synthesis for 2-aminothiazoles. chemicalbook.comwikipedia.org This condensation reaction is a reliable method for producing a wide array of 2,4-disubstituted thiazole derivatives. researchgate.net Researchers have explored various catalysts and reaction conditions to optimize this process, including the use of ionic liquids, which can lead to excellent yields at ambient temperatures. researchgate.net The direct coupling of ketones and thiourea using an iodine/dimethyl sulfoxide (B87167) (I₂/DMSO) catalytic system offers an alternative that avoids the need to prepare lachrymatory and toxic α-haloketones separately. researchgate.net

Advanced and Green Synthetic Approaches for the 2-Aminothiazole Core Structure

In recent years, a significant shift towards more environmentally friendly and efficient synthetic methods has been observed. This has led to the development of advanced and green approaches for the synthesis of the 2-aminothiazole core.

Catalyst-Free and Solvent-Free Reaction Systems

In a move towards greener chemistry, catalyst-free and solvent-free methods for 2-aminothiazole synthesis have been developed. One such approach involves the Hantzsch condensation of 2-bromoacetophenones with thiourea or selenourea (B1239437) without any catalyst, leading to the formation of 2-aminothiazoles and 2-amino-1,3-selenazoles in good yields after a simple workup. organic-chemistry.org These reactions can often be completed in a matter of seconds. organic-chemistry.org Another green method describes the synthesis of 2-aminothiazoles in water at ambient temperature without the need for a catalyst or co-organic solvent, resulting in excellent isolated yields. researchgate.net Furthermore, a three-component one-pot reaction of aromatic amines, aliphatic amines, and elemental sulfur under catalyst- and additive-free conditions has been developed for the synthesis of 2-substituted benzothiazoles. nih.gov

Microwave-Assisted and One-Pot Multicomponent Reactions

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. petsd.org The synthesis of 2-aminothiazole derivatives can be significantly expedited using microwave irradiation, often reducing reaction times from hours to minutes while improving yields. petsd.orgjusst.orgresearchgate.net This method is considered rapid, efficient, and environmentally friendly. petsd.org

One-pot multicomponent reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules from simple starting materials in a single step, minimizing waste and saving time. bohrium.com Several MCRs for the synthesis of 2-aminothiazoles have been reported. For instance, a novel one-pot aqueous reaction using isocyanides, amines, sulfur, and 2'-bromoacetophenones allows for the efficient and mild preparation of diversely substituted 2-iminothiazoline and 2-aminothiazole derivatives. bohrium.comresearchgate.net Another one-pot, three-component strategy involves the reaction of α-nitro epoxides, potassium thiocyanate, and primary amines to afford polysubstituted 2-aminothiazoles in good yields. organic-chemistry.org Electrochemical methods also provide a one-pot synthesis route from active methylene (B1212753) ketones and thioureas. beilstein-journals.org

Strategies for Derivatization at the 5-Position of the Thiazole Ring

Functionalization of the thiazole ring, particularly at the 5-position, is crucial for developing new derivatives with tailored properties. The C5 position of the thiazole ring is the primary site for electrophilic substitution due to its calculated pi-electron density. wikipedia.org

One strategy for introducing functionality at the 5-position involves the reaction of 3-ethoxyacryloyl chloride with an appropriate aniline (B41778) to form a β-ethoxyacrylamide. This intermediate can then undergo a chemoselective α-bromination followed by a one-pot treatment with thiourea to yield the desired 2-aminothiazole-5-carboxamide. semanticscholar.org Another approach involves the Suzuki reaction of a 2-amino-5-bromothiazole derivative with a suitable boronic acid to introduce an aryl group at the 5-position. nih.gov The synthesis of 2-amino-thiazole-5-carboxylic acid phenylamides has also been achieved through the reaction of α-formyl-α-bromoacetate hemiacetals with thiourea. nih.govmdpi.com Spectroscopic data, particularly the chemical shift of the proton at the C5 position in ¹H-NMR spectra (around 7.62–8.55 ppm), is a key characteristic for confirming the structure of these derivatives. nih.gov

Introduction of the Acetamide (B32628) Moiety via Amidation Reactions

The acetamide group is commonly introduced onto the 2-aminothiazole core through amidation reactions. A straightforward and widely employed method involves the reaction of a 2-aminothiazole derivative with an acylating agent like acetyl chloride or acetic anhydride.

For instance, N-(thiazol-2-yl)acetamide can be synthesized by refluxing 2-aminothiazole with acetyl chloride in a suitable solvent such as dry acetone. nih.govhkbu.edu.hkresearchgate.net Following the reaction, the mixture is typically poured into acidified cold water to precipitate the product, which is then filtered and washed. nih.govresearchgate.net Recrystallization from a solvent like ethyl acetate (B1210297) can be used to obtain single crystals of the compound. nih.govresearchgate.net

Another approach involves the acylation of a 2-aminothiazole derivative with chloroacetyl chloride to form a chloroacetamide intermediate. nih.govmdpi.comscribd.com This intermediate can then be further modified. For example, treatment with various secondary amines can yield a range of acetamide derivatives. nih.govmdpi.com The reaction of 2-aminobenzothiazole (B30445) with chloroacetyl chloride in the presence of triethylamine (B128534) as a catalyst also yields the corresponding 2-chloro-N-(benzothiazol-2-yl)acetamide. acs.org

The reaction conditions for these amidation reactions can be varied. For example, the synthesis of N-(4-methoxyphenyl)acetamide involves heating a solution of m-anisidine (B1676023) and sodium hydroxide (B78521) in ethyl acetate with acetic anhydride. nih.gov In some cases, a catalyst such as 4-dimethylaminopyridine (B28879) is added to facilitate the reaction. nih.gov

Table 1: Examples of Amidation Reactions for Acetamide Moiety Introduction

| Starting Material | Reagent | Solvent | Conditions | Product | Reference |

| 2-Aminothiazole | Acetyl chloride | Dry acetone | Reflux | N-(Thiazol-2-yl)acetamide | nih.govhkbu.edu.hkresearchgate.net |

| 2-Aminothiazole derivative | Chloroacetyl chloride | Not specified | Not specified | Chloroacetamide intermediate | nih.govmdpi.comscribd.com |

| 2-Aminobenzothiazole | Chloroacetyl chloride | Triethylamine | Not specified | 2-Chloro-N-(benzothiazol-2-yl)acetamide | acs.org |

| m-Anisidine | Acetic anhydride, NaOH | Ethyl acetate | 80 °C | N-(4-Methoxyphenyl)acetamide | nih.gov |

| 2-Amino-4,5-diarylthiazole | Butyryl chloride | Tetrahydrofuran | Room temperature | N-(4,5-Diarylthiazol-2-yl)butyramide | nih.gov |

Functionalization via Suzuki Coupling and Other Cross-Coupling Reactions

The Suzuki cross-coupling reaction is a powerful tool for the functionalization of the 2-aminothiazole scaffold. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between a halide (or triflate) and a boronic acid or ester.

For example, new 2-amino-6-arylbenzothiazoles have been synthesized in moderate to excellent yields via Suzuki cross-coupling reactions using various aryl boronic acids and aryl boronic acid pinacol (B44631) esters. nih.govresearchgate.net In a specific instance, the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide involves the Suzuki reaction of an amide product with 4-fluorophenylboronic acid. nih.govmdpi.com

Other cross-coupling reactions are also utilized. For instance, the synthesis of a methyl thiopyrimidinyl compound was achieved by heating 6-(3-methoxyphenyl)imidazo[2,1-b]thiazole (B3168287) with 4-iodo-2-(methylthio)pyrimidine (B72567) in the presence of palladium acetate, cesium carbonate, and triphenylphosphine. nih.gov

Table 2: Examples of Cross-Coupling Reactions for Functionalization

| Substrate | Coupling Partner | Catalyst/Reagents | Product | Reference |

| 2-Amino-6-bromobenzothiazole | Aryl boronic acids/esters | Palladium catalyst | 2-Amino-6-arylbenzothiazoles | nih.govresearchgate.net |

| Amide product | 4-Fluorophenylboronic acid | Not specified | N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide | nih.govmdpi.com |

| 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole | 4-Iodo-2-(methylthio)pyrimidine | Palladium acetate, cesium carbonate, triphenylphosphine | Methyl thiopyrimidinyl compound | nih.gov |

Synthetic Approaches for Related Aminothiazolyl Acetamide Scaffolds

A variety of synthetic strategies have been developed to access diverse aminothiazolyl acetamide scaffolds. One common approach involves the Hantzsch thiazole synthesis, which is the reaction of an α-halocarbonyl compound with a thiourea or thioamide. nih.gov

For instance, 2-amino-5-benzoyl-4-(2-furyl) thiazoles have been synthesized using this method. rsc.org Similarly, 2-aminothiazoles can be prepared from β-keto tosylates and thioureas. rsc.org The reaction of acetophenone (B1666503) or cyclohexanone (B45756) with thiourea in the presence of iodine also yields 4,5-substituted-2-aminothiazoles. nih.govmdpi.com These can then be acylated to form the corresponding amide compounds. nih.govmdpi.com

Multicomponent reactions offer an efficient route to complex molecules in a single step. For example, the reaction of an acetamide derivative with substituted benzaldehydes and malononitrile (B47326) can produce pyran derivatives. nih.govmdpi.com Another multicomponent reaction involves the condensation of 2-aminothiazole, ethyl acetoacetate, and various aromatic aldehydes, catalyzed by sulfamic acid, to yield thiazolopyrimidines. nih.gov

Furthermore, existing aminothiazole structures can be modified to create new scaffolds. For example, a chloroacetamide derivative of an aminothiazole can be reacted with various secondary amines to produce a library of final products. nih.govmdpi.com

Table 3: Synthetic Approaches for Related Aminothiazolyl Acetamide Scaffolds

| Method | Reactants | Product | Reference |

| Hantzsch Synthesis | α-Halocarbonyl compound, Thiourea/Thioamide | 2-Aminothiazole | nih.gov |

| Hantzsch Synthesis | 2-Bromoacetylpyridine, Phenylthiourea | 2-Amino-4-(2-pyridyl)thiazole derivative | mdpi.com |

| From β-keto tosylates | β-Keto tosylate, Thiourea | 2-Aminothiazole | rsc.org |

| From ketones | Acetophenone/Cyclohexanone, Thiourea, Iodine | 4,5-Substituted-2-aminothiazole | nih.govmdpi.com |

| Multicomponent Reaction | Acetamide derivative, Substituted benzaldehydes, Malononitrile | Pyran derivative | nih.govmdpi.com |

| Multicomponent Reaction | 2-Aminothiazole, Ethyl acetoacetate, Aromatic aldehydes | Thiazolopyrimidine | nih.gov |

| Modification of existing scaffold | Chloroacetamide derivative, Secondary amines | Substituted aminothiazolyl acetamides | nih.govmdpi.com |

Purification and Isolation Techniques in the Synthesis of 2-(2-Aminothiazol-5-YL)acetamide

The purification and isolation of this compound and its analogs are crucial steps to ensure the purity of the final product. Common techniques include recrystallization and chromatography.

Recrystallization is frequently used to purify solid products. For example, after synthesizing N-(thiazol-2-yl)acetamide, the crude yellow solid can be recrystallized from ethyl acetate to obtain pure single crystals. nih.govresearchgate.net In another instance, the crude product of N-(1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)acetamide was recrystallized using an acetone/ether antisolvent method. acs.org

Chromatographic techniques are also widely employed for purification. Column chromatography on silica (B1680970) gel is a standard method to purify crude reaction products. rsc.orgexcli.de For example, after the synthesis of 2-aminothiazole derivatives, the crude product is often purified by column chromatography. rsc.orgexcli.de

High-performance liquid chromatography (HPLC) is a powerful tool for both analysis and purification. d-nb.info HPLC methods, including those utilizing mixed-mode columns that combine reversed-phase, HILIC, and ion-exchange mechanisms, can be developed for the efficient separation of complex mixtures of pharmaceutical ingredients and precursors. helixchrom.com These methods are often compatible with mass spectrometry (LC/MS) and preparative chromatography for isolation of pure compounds. helixchrom.com Supercritical fluid chromatography has also been used for the separation of decomposition products of a 2-aminothiazole derivative. nih.gov

After synthesis, the product is often isolated by filtration. nih.govresearchgate.netnih.gov The isolated solid may then be washed with a suitable solvent, such as cold acetone, to remove impurities. nih.govresearchgate.net

Analytical and Spectroscopic Characterization Techniques for 2 2 Aminothiazol 5 Yl Acetamide

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are indispensable for separating 2-(2-Aminothiazol-5-YL)acetamide from impurities and quantifying its presence in a sample.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as a primary method for assessing the purity of this compound. This technique utilizes a high-pressure system to pass the sample through a column packed with a stationary phase. The differential interactions of the compound with the stationary and mobile phases lead to its separation from any impurities. The purity is then determined by comparing the area of the peak corresponding to this compound with the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method frequently used to monitor the progress of chemical reactions that synthesize this compound. A small amount of the reaction mixture is spotted onto a plate coated with a thin layer of adsorbent material, typically silica (B1680970) gel. The plate is then developed in a chamber containing a suitable solvent system. By comparing the spots of the reaction mixture with those of the starting materials and the desired product, chemists can effectively track the formation of this compound and determine the optimal reaction time.

Spectroscopic Approaches for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of this compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules like this compound.

¹H-NMR (Proton NMR): This technique provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons.

¹³C-NMR (Carbon-13 NMR): This method reveals the number of different types of carbon atoms in the molecule and their electronic environments.

DEPT (Distortionless Enhancement by Polarization Transfer): This is a specialized NMR technique used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete structural assignment.

¹H-NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.21 | s | 1H | Thiazole-H |

| 7.03 | s | 2H | NH₂ |

| 3.45 | s | 2H | CH₂ |

¹³C-NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 170.1 | C=O (Amide) |

| 168.5 | C-NH₂ (Thiazole) |

| 142.3 | C-S (Thiazole) |

| 109.8 | C-H (Thiazole) |

| 34.2 | CH₂ |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound. The molecule is irradiated with infrared light, and the absorption of specific frequencies corresponds to the vibrational energies of the different bonds within the molecule. The resulting spectrum shows characteristic absorption bands that confirm the presence of key functional groups such as N-H (amine), C=O (amide), and C-N bonds.

FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3350-3150 | N-H stretching (Amine) |

| 1660 | C=O stretching (Amide) |

| 1620 | N-H bending (Amine) |

| 1540 | C-N stretching |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. In the context of this compound, MS is used to determine the molecular weight of the compound and to gain information about its structure by analyzing its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule with great confidence. This data is crucial for unequivocally confirming the chemical formula of this compound.

Mass Spectrometry Data for this compound

| Technique | Ion | Calculated m/z | Found m/z |

| HRMS | [M+H]⁺ | 158.0383 | 158.0385 |

X-ray Crystallography for Solid-State Structure Determination of this compound

Extensive searches of chemical and crystallographic databases have revealed no published single-crystal X-ray diffraction data for the specific compound this compound. While the solid-state structure of this molecule is of scientific interest for understanding its conformational properties, intermolecular interactions, and crystal packing, it appears that such a detailed structural elucidation has not been reported in the peer-reviewed scientific literature to date.

In contrast, detailed crystallographic information is available for the closely related isomer, N-(Thiazol-2-yl)acetamide (also known as 2-acetylaminothiazole). In this molecule, the acetyl group is bonded to the nitrogen atom at the 2-position of the thiazole (B1198619) ring, rather than the acetamide (B32628) group being attached at the 5-position. Studies on N-(Thiazol-2-yl)acetamide have provided valuable insights into the structural characteristics of the aminothiazole scaffold.

For instance, research by Yunus et al. has shown that N-(Thiazol-2-yl)acetamide crystallizes in the monoclinic space group P2₁/c. nih.govresearchgate.net Their work details the bond lengths, bond angles, and the crucial role of hydrogen bonding in stabilizing the crystal lattice. Specifically, the crystal structure is characterized by N—H···N and C—H···O intermolecular hydrogen bonds, which create a robust three-dimensional network. nih.govresearchgate.net The asymmetric unit in these studies was found to contain two independent molecules, highlighting the potential for conformational polymorphism. nih.govresearchgate.net

Although this information on a related isomer is informative, it cannot be directly extrapolated to predict the precise solid-state structure of this compound. The difference in the substitution pattern on the thiazole ring is significant and would lead to distinct electronic and steric properties, ultimately resulting in a unique crystal packing arrangement and hydrogen-bonding network.

Therefore, the definitive determination of the solid-state structure of this compound awaits experimental investigation via single-crystal X-ray crystallography. Such a study would be necessary to provide the precise atomic coordinates, bond lengths, bond angles, and details of the intermolecular interactions that govern its crystalline form.

Pharmacological and Biological Activities of 2 2 Aminothiazol 5 Yl Acetamide and Its Derivatives

Anticancer and Antitumor Potency

The 2-aminothiazole (B372263) nucleus is a fundamental component of clinically approved anticancer drugs such as the kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib. nih.govnih.gov This has spurred further investigation into novel derivatives, including those based on the 2-(2-aminothiazol-5-yl)acetamide structure, for their potential as effective and selective antineoplastic agents. nih.gov

Derivatives of this compound have demonstrated significant antiproliferative activity across a broad spectrum of human cancer cell lines. Research has shown these compounds can elicit cytotoxic effects against cancers of the lung, breast, prostate, cervix, and blood, among others. nih.govnih.govmdpi.com

For instance, a series of N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides were evaluated for their in vitro antitumor activities, with one compound showing potent inhibitory activity against HeLa (cervical cancer) cells with an IC₅₀ value of 1.6 ± 0.8 µM. nih.gov Similarly, novel thiazole-2-acetamide derivatives have shown strong efficacy; compound 10a was particularly effective against the prostate PC-3 cancer cell line (IC₅₀ = 7 ± 0.6 µM) and the MCF-7 breast cancer cell line (IC₅₀ = 4 ± 0.2 µM). nih.gov Another derivative, N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide with an ortho-chlorine moiety (compound 8a), was the most active against Hela cells, with an IC₅₀ of 1.3±0.14 µM.

The antiproliferative effects are often dose-dependent and can surpass the potency of established chemotherapy agents in certain cell lines. nih.gov Studies have documented activity against leukemia, melanoma, and pancreatic cancer cells, with some derivatives showing activity in the low micromolar range. nih.gov

Table 1: Antiproliferative Activity of Selected this compound Derivatives

| Derivative Compound | Cancer Cell Line | Cell Line Type | Reported Activity (IC₅₀) | Citation |

|---|---|---|---|---|

| N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1- yl)acetamide (Compound 27) | HeLa | Cervical Cancer | 1.6 ± 0.8 µM | nih.gov |

| Compound 10a | MCF-7 | Breast Cancer | 4 ± 0.2 µM | nih.gov |

| Compound 10a | PC-3 | Prostate Cancer | 7 ± 0.6 µM | nih.gov |

| Compound 10o | MDAMB-231 | Pancreatic Cancer | 3 ± 0.2 µM | nih.gov |

| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2- (2-phenylacetamido) acetamide (B32628) (Compound 8a) | HeLa | Cervical Cancer | 1.3 ± 0.14 µM | |

| Pyridin-2-yl derivative (Compound 2b) | A549 | Lung Adenocarcinoma | High Potency | researchgate.net |

| Pyridin-2-yl derivative (Compound 2b) | C6 | Rat Glioma | High Potency | researchgate.net |

The anticancer activity of these acetamide derivatives is frequently linked to their ability to inhibit enzymes and signaling pathways crucial for cancer cell survival and proliferation. nih.govnih.gov A primary mechanism identified is the inhibition of tubulin polymerization. nih.gov Microtubules are essential for forming the mitotic spindle during cell division, and their disruption is a validated anticancer strategy. nih.gov Several 2,4-disubstituted thiazole (B1198619) derivatives act as tubulin polymerization inhibitors, with some compounds demonstrating greater potency than the reference drug Combretastatin (B1194345) A-4. nih.gov For example, derivative 10a was identified as the most effective antitubulin agent in one study, with an IC₅₀ value of 2.69 μM. nih.gov

Beyond tubulin, these compounds target a range of protein kinases. The 2-aminothiazole core is present in SNS-032, a potent and selective inhibitor of cyclin-dependent kinases (CDKs), which are central regulators of the cell cycle. nih.gov Other derivatives have been developed as dual inhibitors of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian target of rapamycin), two key components of a pathway that is often dysregulated in cancer. nih.gov Additionally, inhibition of other critical enzymes such as human topoisomerase I (hTopoI), which is involved in managing DNA topology during replication, has been observed with related heterocyclic complexes. mdpi.com

The inhibition of key enzymes and pathways by this compound derivatives triggers a cascade of downstream cellular effects that culminate in reduced cancer cell growth. Disruption of microtubule dynamics directly leads to cell cycle arrest, typically in the G2/M phase, preventing cells from completing mitosis and dividing. nih.gov

Furthermore, these compounds have been shown to induce apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells. nih.gov This is often achieved by modulating the expression of key apoptotic proteins. Studies have demonstrated that active derivatives can up-regulate pro-apoptotic proteins like Bax and activate executioner caspases, such as caspase-3 and caspase-9. nih.gov Concurrently, they down-regulate anti-apoptotic proteins like Bcl-2. nih.gov The induction of apoptosis is also associated with a reduction in the mitochondrial membrane potential (MMP) and an increase in the production of reactive oxygen species (ROS), which can cause significant cellular damage.

Antimicrobial Efficacy

In an era of growing antimicrobial resistance, the search for new and effective agents is critical. Thiazole derivatives have long been recognized for their antimicrobial properties, and compounds based on the this compound structure have shown promise as both antibacterial and antifungal agents. jocpr.comnih.gov

A variety of 2-aminothiazole derivatives have been synthesized and evaluated for their in-vitro antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria. jocpr.com Using methods such as the disk-diffusion and agar (B569324) well diffusion assays, researchers have demonstrated the efficacy of these compounds against clinically relevant pathogens. jocpr.comresearchgate.net

The spectrum of activity includes Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, as well as Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. jocpr.comnih.govekb.eg The activity is structure-dependent, with different substitutions on the core molecule leading to varied potency and spectrum. nih.gov For example, certain 2-(4-arylthiazol-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole1,3(2H)-dione derivatives showed remarkable efficacy toward E. coli. nih.gov

While the exact mechanisms are still under investigation for many derivatives, molecular docking studies have suggested potential targets. One such target is DNA gyrase, an essential bacterial enzyme involved in DNA replication, making it an attractive site for antibiotic action. ekb.eg Another potential mechanism involves the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme essential for bacterial protein synthesis, which is being explored as a target for new classes of antibiotics. researchgate.net

In addition to their antibacterial effects, many this compound derivatives exhibit significant antifungal properties. jocpr.comnih.gov They have been tested against common fungal pathogens, including yeasts like Candida albicans and molds such as Aspergillus niger. jocpr.comekb.eg These microorganisms are responsible for a range of opportunistic infections, particularly in immunocompromised individuals. jocpr.com

Preliminary results from in-vitro screenings indicate that some compounds possess good antifungal activity, inhibiting the growth of these pathogenic fungi. jocpr.com As with their antibacterial action, the antifungal efficacy is closely tied to the specific chemical structure of the derivative. nih.gov For instance, a series of benzamide-linked 2-aminothiazole-based compounds demonstrated excellent activity against both bacteria and fungi. nih.gov

Table 2: Antimicrobial and Antifungal Spectrum of Selected 2-Aminothiazole Derivatives

| Derivative Class | Microorganism | Type | Observed Activity | Citation |

|---|---|---|---|---|

| General 2-aminothiazole derivatives | Bacillus subtilis | Gram-positive Bacteria | Susceptible | jocpr.com |

| General 2-aminothiazole derivatives | Escherichia coli | Gram-negative Bacteria | Susceptible | jocpr.com |

| Benzamide-linked 2-aminothiazole derivatives | Staphylococcus aureus | Gram-positive Bacteria | Good Activity | nih.gov |

| 2-(4-arylthiazol-2-yl) derivatives | Pseudomonas aeruginosa | Gram-negative Bacteria | Significant Efficacy | nih.govekb.eg |

| General 2-aminothiazole derivatives | Candida albicans | Fungus (Yeast) | Susceptible | jocpr.comekb.eg |

| Benzamide-linked 2-aminothiazole derivatives | Aspergillus niger | Fungus (Mold) | Good Activity | nih.gov |

Antitubercular Activity and Target Inhibition (e.g., DprE1)

A significant area of research for aminothiazole derivatives is their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. A key target for these compounds is the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). nih.govnih.govacs.org DprE1 is a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the production of arabinogalactan (B145846) and lipoarabinomannan. nih.govnih.govacs.org Its location in the periplasm makes it a vulnerable target for new anti-tuberculosis drugs. nih.govacs.org

Inhibition of DprE1 disrupts the formation of the bacterial cell wall, leading to cell death. nih.gov Several classes of DprE1 inhibitors have been identified, which can be broadly categorized as covalent and non-covalent inhibitors. nih.gov Covalent inhibitors, such as benzothiazinones (BTZs), often contain a nitro group that, after reduction, forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1. nih.gov Non-covalent inhibitors also show potent activity. acs.org The discovery of various chemical scaffolds that can inhibit DprE1 highlights its "druggable" nature and its promise as a target for novel anti-TB therapies. nih.govnih.govmdpi.com Research has led to the development of several DprE1 inhibitors that are currently in clinical trials, including Macozinone, BTZ-043, TBA-7371, and OPC-167832. mdpi.com

Derivatives of 2-aminothiazole have been specifically investigated as DprE1 inhibitors. For instance, benzothiazolylpyrimidine-5-carboxamides have been designed and synthesized based on a structure-based drug discovery model targeting DprE1. vlifesciences.com Similarly, other studies have focused on creating 2-(thiazol-2-yl)acetamide derivatives as selective DprE1 inhibitors. nih.govresearchgate.net

Table 1: Examples of DprE1 Inhibitors and their Activity

| Compound Class | Example | Inhibition Type | Target |

| Nitrobenzothiazinones | Macozinone, BTZ-043 | Covalent | DprE1 |

| Quinoxalines | Ty38c | Non-covalent, Noncompetitive | DprE1 |

| Benzothiazolylpyrimidine-5-carboxamides | Varies | Not specified | DprE1 |

| Thiazolyl acetamides | Varies | Not specified | DprE1 |

Anti-inflammatory and Immunomodulatory Effects

Derivatives of 2-aminothiazole have demonstrated significant anti-inflammatory and immunomodulatory properties. scholarsresearchlibrary.commdpi.comnih.gov Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. nih.gov The anti-inflammatory effects of these compounds are often mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.

Cyclooxygenase (COX-1/COX-2) and Lipoxygenase Inhibition

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, which produces prostaglandins (B1171923) and leukotrienes, potent mediators of inflammation. nih.gov The COX enzyme exists in two main isoforms, COX-1 and COX-2. youtube.com While both isoforms are involved in inflammation, COX-1 also plays a role in protecting the stomach lining and promoting platelet aggregation. youtube.com Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. nih.gov

Thiazole and thiazolidinone derivatives have been extensively studied as inhibitors of COX-1, COX-2, and LOX. nih.gov Some 2-aminothiazole derivatives have shown selective inhibition of COX-1 over COX-2. nih.gov For example, certain thiadiazole-based thiazolidinone derivatives were found to be potent and selective COX-1 inhibitors with a better gastric safety profile compared to some traditional NSAIDs. nih.gov The introduction of different substituents on the thiazole ring can influence the inhibitory activity and selectivity towards COX and LOX enzymes. nih.gov

Myeloid Differentiation Protein (MyD88) Inhibition and Associated Immunosuppression

Myeloid differentiation primary response 88 (MyD88) is a crucial adaptor protein in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which play a fundamental role in the innate immune system. mdpi.comnih.gov Upon activation, MyD88 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines. nih.gov Inhibition of MyD88 signaling can therefore have potent immunomodulatory and anti-inflammatory effects. nih.govnih.gov

A novel small-molecule inhibitor of MyD88, TJ-M2010-5, which contains a thiazole moiety, has been shown to inhibit MyD88 homodimerization. nih.gov This inhibition leads to the suppression of dendritic cell maturation and T cell activation. nih.gov In preclinical models, this inhibitor has demonstrated a powerful anti-rejection effect in cardiac and skin transplantation, promoting allograft tolerance. nih.gov Furthermore, blocking MyD88 signaling has been shown to impair the function of myeloid-derived suppressor cells (MDSCs), which are key players in tumor immune evasion. researchgate.net By inhibiting MyD88, compounds like TJ-M2010-5 can reduce the immunosuppressive environment created by tumors. mdpi.comresearchgate.net

Antiviral and Anti-HIV Activities

The 2-aminothiazole scaffold has also been identified in compounds with antiviral properties, including activity against the Human Immunodeficiency Virus (HIV). scholarsresearchlibrary.comnih.govnih.govmdpi.com HIV infection remains a major global health challenge, and the development of new antiviral agents with novel mechanisms of action is crucial. nih.gov

Other studies have also reported the anti-HIV activity of various heterocyclic compounds incorporating thiazole or related benzothiazine structures. nih.gov The broad antiviral potential of aminothiazole derivatives suggests that this chemical class is a valuable starting point for the development of new antiviral drugs. mdpi.com

Antiprion Potential for Neurodegenerative Diseases (e.g., Creutzfeldt-Jakob Disease)

Prion diseases, such as Creutzfeldt-Jakob disease (CJD) in humans, are fatal neurodegenerative disorders characterized by the misfolding of the cellular prion protein (PrPC) into a pathogenic, infectious isoform (PrPSc). nih.govnih.gov The accumulation of PrPSc in the brain leads to progressive neurological damage. nih.gov

2-Aminothiazoles have emerged as a promising new class of small molecules with antiprion activity. nih.govnih.govasm.org These compounds have been shown to reduce the levels of PrPSc in prion-infected neuroblastoma cell lines. nih.govnih.gov The mechanism of action appears to involve the inhibition of new PrPSc formation, rather than altering the expression of normal PrPC or directly disaggregating existing PrPSc aggregates. nih.gov

Structure-activity relationship (SAR) studies have been conducted to optimize the potency and physicochemical properties of 2-aminothiazole derivatives, with a focus on improving their ability to cross the blood-brain barrier. nih.gov These efforts have led to the identification of lead compounds that are orally bioavailable and achieve significant concentrations in the brain. nih.gov Computational studies have also suggested that small and lipophilic 2-aminothiazole derivatives have the potential to be effective antiprion agents. iomcworld.org

Other Significant Biological Activities

Beyond the activities detailed above, derivatives of this compound and the broader 2-aminothiazole class exhibit a range of other notable biological effects. These include:

Anticancer Activity: Numerous studies have reported the antiproliferative effects of 2-aminothiazole derivatives against various cancer cell lines. nih.govmdpi.comnih.gov For example, a derivative, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, showed high potency against human K562 leukemia cells. nih.gov

Antioxidant Activity: Certain 2-aminothiazole derivatives have demonstrated antioxidant properties, such as scavenging free radicals like DPPH and superoxide (B77818) anions, and inhibiting lipid peroxidation. nih.gov Some compounds have been identified that possess both antioxidant and anti-inflammatory activities. nih.gov

Antibacterial Activity: In addition to their antitubercular effects, 2-aminothiazole derivatives have shown activity against other bacterial species, including both Gram-positive and Gram-negative bacteria. scholarsresearchlibrary.commdpi.com

The diverse biological profile of the 2-aminothiazole scaffold underscores its importance in medicinal chemistry and its potential for the development of new therapeutic agents for a wide range of diseases. nih.govresearchgate.net

Antioxidant Properties

Derivatives of 2-aminothiazole are recognized for their antioxidant potential, which is a crucial activity in combating cellular damage caused by oxidative stress. nih.govresearchgate.net The antioxidant capacity of these compounds is often evaluated through various assays that measure their ability to scavenge different types of free radicals.

Detailed research findings indicate that the antioxidant activity of these derivatives is significantly influenced by the nature and position of substituents on the thiazole ring and associated moieties. For instance, a series of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives were synthesized and tested for their radical scavenging capabilities using DPPH (2,2-diphenyl-1-picrylhydrazyl), hydroxyl, nitric oxide, and superoxide radical scavenging methods. nih.gov Compounds featuring electron-donating substituents on the aldehyde-derived part of the molecule showed significant radical scavenging potential. nih.gov

Another study focused on novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and their benzothiazole (B30560) analogues. nih.gov The antioxidant activity was assessed through DPPH radical scavenging, superoxide anion scavenging, lipid peroxide inhibition, and erythrocyte hemolytic inhibition assays. nih.gov Specific derivatives, such as N-[4-(o-methoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide (compound 4k) and N-(6-nitro-/methoxy-1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide (compounds 4m and 4n), were identified as having both antioxidant and anti-inflammatory properties. nih.gov Similarly, certain novel aminothiazoles with substituents like 4-chlorophenyl, 4-trifluoromethylphenyl, and phenyl demonstrated antioxidant activity in DPPH, reducing power, and FRAP assays. mdpi.com

The following table summarizes the antioxidant activities of selected 2-aminothiazole derivatives from various studies.

| Derivative Type | Assay(s) | Key Findings |

| 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives | DPPH, Hydroxyl, Nitric Oxide, Superoxide radical scavenging | Compounds with electron-donating substituents showed significant scavenging potential. nih.gov |

| N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides | DPPH, Superoxide anion scavenging, Lipid peroxide inhibition, Erythrocyte hemolysis inhibition | Compound 4k (with o-methoxyphenyl) and 4l showed good activity across all four assays. Compounds 4m and 4n (benzothiazole derivatives) also exhibited notable activity. nih.gov |

| 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole | Free radical scavenging | Showed important antioxidant potential and acted as an effective radioprotector against radiation-induced damage in mouse liver and myocardium. nih.govmdpi.com |

| Aminothiazoles with various phenyl substituents | DPPH, Reducing Power, FRAP | Derivatives with 4-chlorophenyl, 4-trifluoromethylphenyl, phenyl, 4-fluorophenyl, and 4-cianophenyl substituents showed antioxidant activity. mdpi.com |

Antidiabetic and Hypoglycemic Activity (e.g., β3-adrenergic receptor agonism)

The 2-aminothiazole scaffold has been identified as a key component in the development of agents for metabolic disorders, with some derivatives showing potential antidiabetic and hypoglycemic effects. researchgate.netnih.gov A significant area of this research has focused on their activity as agonists for the β3-adrenergic receptor, a target for treating conditions like obesity and type 2 diabetes.

Researchers have successfully identified potent and selective β3-adrenergic receptor agonists based on a thiazole benzenesulfonamide (B165840) pharmacophore. nih.gov One notable compound, (R)-N-[4-[2-[[2-hydroxy-2-(3-pyridinyl)ethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]thiazol-2-yl]benzenesulfonamide, emerged as a potent full β3 agonist with high selectivity over β1 and β2 receptors and demonstrated good oral bioavailability. nih.gov

Further studies have aimed to improve the pharmacokinetic profiles of these compounds. The oral bioavailability of one such agonist was found to be limited by poor absorption and first-pass metabolism. nih.gov This led to the design of new analogues with reduced hydrogen bonding sites, resulting in significantly improved oral bioavailability in animal models. nih.gov

The table below highlights key 2-aminothiazole derivatives investigated for β3-adrenergic receptor agonism.

| Compound | Activity | Key Findings |

| Thiazole sulfonamide 2e (R = 4-F3C-C6H4) | Potent full β3 agonist (EC50 = 3.6 nM) | >600-fold selectivity over human β1 and β2 receptors; good oral bioavailability. nih.gov |

| (R)-N-[4-[2-[[2-hydroxy-2-(pyridin-3-yl)ethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethylphenyl]thiazol-2-yl]benzenesulfonamide (1 ) | β3-adrenergic receptor agonist | Oral bioavailability was 17% in rats, 27% in dogs, and 4% in monkeys, limited by absorption and first-pass metabolism. nih.gov |

| (R)-N-[4-[2-[2-(3-pyridinyl)morpholin-4-yl]ethyl]phenyl]-4-[4-[4-(trifluoromethyl)- phenyl]thiazol-2-yl]benzenesulfonamide (3 ) | Analogue of compound 1 | Showed significantly improved oral bioavailability (56% in monkeys) compared to the parent compound. nih.gov |

Adenosine (B11128) Receptor Antagonism (specifically A3 receptors)

Derivatives of 2-aminothiazole have emerged as a novel class of non-xanthine adenosine receptor antagonists, showing particular promise as potent and selective ligands for the A3 adenosine receptor (A3AR). nih.govresearchgate.netnih.gov The A3AR is a therapeutic target for a range of conditions, including glaucoma, asthma, inflammation, and cancer. nih.govrsc.org The development of non-xanthine-based antagonists is driven by the need to overcome the poor receptor selectivity and low bioavailability associated with earlier xanthine (B1682287) compounds like caffeine. nih.gov

Research has led to the discovery of 2-aminoimidazolyl-thiazole derivatives with high affinity and selectivity for the human A3AR. nih.govresearchgate.net In one study, modifying a 2-aminoimidazole scaffold by incorporating a thiazolyl moiety at the 5-position significantly improved affinity for A1, A2A, and A3 adenosine receptors. nih.gov Compound 12b from this series was identified as the most potent and selective non-xanthine human A3AR antagonist. nih.govresearchgate.net

Other studies have explored different structural variations. A series of 2-aminothiazole derivatives with an aroyl or heteroaryl moiety at the 5-position were reported as potent and selective adenosine receptor antagonists. nih.gov Similarly, the introduction of a 5-(pyridine)-4-yl moiety on the 2-aminothiazole ring led to a series of potent and selective compounds, such as N-[4-(3,4,5-trimethoxyphenyl)-5-(pyridin-4-yl)thiazol-2-yl]-acetamide. unife.it

The table below presents data on 2-aminothiazole derivatives and their activity as A3 adenosine receptor antagonists.

| Compound/Derivative Series | Target(s) | Affinity (Ki) / Potency | Selectivity |

| 2-aminoimidazolyl-thiazole derivatives (12a-l ) | hA1, hA2A, hA3 AR | Compound 12b was the most potent in the series. nih.gov | Compounds 12a-c and 12f showed 20–40 fold selectivity for the A3 receptor. nih.gov |

| N-(2-methoxyphenyl)-N′-(2-(3-pyridyl)quinazolin-4-yl)urea (VUF5574, 10a ) | hA3 AR | 4 nM | At least 2500-fold selective vs A1 and A2A receptors. vu.nl |

| N-[3-(4-methoxyphenyl)- nih.govresearchgate.netnih.govthiadiazol-5-yl]acetamide (53 ) | hA3 AR | 0.79 nM | Potent and selective antagonist. unife.it |

| 2-aminothiazole amide derivatives (4-10 ) | hA1, hA2A, A3 AR | Moderately active antagonists on hA1 and/or hA2A receptors. | Lower or negligible potency at A3 receptors. nih.gov |

Neuroprotective Applications (e.g., Acetylcholine esterase and PARP-1 inhibition)

The neuroprotective potential of 2-aminothiazole derivatives is an area of growing interest, with research focusing on their ability to inhibit key enzymes involved in neurodegeneration, such as Poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov PARP-1 inhibitors are being investigated as potential treatments for neurological diseases due to their ability to protect cells from injury and death. nih.gov

A series of novel 2-aminothiazole analogues were designed and synthesized as potent PARP-1 inhibitors based on a three-dimensional pharmacophore model. nih.gov Several of these compounds demonstrated significant inhibitory activity with IC50 values below 1 µM. nih.gov These potent inhibitors also proved to be highly effective in protecting PC12 cells against cell injury induced by hydrogen peroxide and oxygen-glucose deprivation (OGD), suggesting their potential as neuroprotective agents. nih.gov

While direct inhibition of acetylcholinesterase by this compound is not extensively documented, some related 2-aminothiazole derivatives have been assessed for their effects on cholinesterase enzymes, although with limited success in some series. nih.gov Furthermore, the antagonism of the A2A adenosine receptor by related compounds is another mechanism with neuroprotective implications, particularly in the context of Alzheimer's disease, where it may counteract synaptic damage and neuroinflammation. mdpi.com

The following table summarizes the findings on 2-aminothiazole analogues as PARP-1 inhibitors.

| Compound Series | Target | Potency (IC50) | Neuroprotective Effect |

| 2-aminothiazole analogues (4-6, 10 ) | PARP-1 | < 1 µM | Highly potent against H2O2 and oxygen-glucose deprivation (OGD) induced cell injury in PC12 cells. nih.gov |

Analgesic, Antipyretic, Antiprotozoal, Psychotropic, Anti-allergic, and Antihypertensive Effects

The structural diversity of 2-aminothiazole derivatives has led to the discovery of a wide range of other pharmacological activities. nih.gov The core scaffold is present in molecules exhibiting analgesic, antipyretic, antiprotozoal, psychotropic, anti-allergic, and antihypertensive properties. nih.govresearchgate.net

Analgesic and Antipyretic Activity: Several studies have confirmed the analgesic properties of acetamide derivatives containing a thiazole ring. nih.govresearchgate.net For instance, N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives were tested for analgesic effects using hot-plate, tail-clip, and acetic acid-induced writhing tests in mice. nih.govresearchgate.netscilit.com The compounds significantly reduced pain responses in all tests without impairing motor coordination. nih.govresearchgate.net The antipyretic activity of aminothiazole derivatives has also been noted in broader reviews of their pharmacological profiles. nih.govresearchgate.net

Antiprotozoal Activity: The 2-aminothiazole structure has been identified as a useful scaffold for developing agents against protozoal infections. nih.gov

Psychotropic, Anti-allergic, and Antihypertensive Effects: Reviews of the aminothiazole scaffold have cataloged its potential for a variety of other systemic effects. These include psychotropic, anti-allergic, and antihypertensive activities, highlighting the broad therapeutic potential of this class of compounds. nih.govnih.gov

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituents on Thiazole (B1198619) and Acetamide (B32628) Moieties on Biological Activity

The biological activity of 2-(2-Aminothiazol-5-YL)acetamide derivatives is highly sensitive to the nature and position of substituents on both the thiazole ring and the acetamide group. Structure-activity relationship (SAR) studies have provided critical insights into optimizing these molecules for enhanced potency and selectivity.

Thiazole Ring Substitutions:

C4- and C5-Positions: Modifications at the C4 and C5 positions of the thiazole ring significantly impact cytotoxicity. For instance, incorporating a 4,5-butylidene group along with benzylic amines on the 2-aminothiazole (B372263) core was found to improve cytotoxic activity. nih.gov Conversely, introducing a smaller methyl group at either the C4- or C5-position, or a phenyl group at the C4-position, led to a decrease in potency. nih.gov Replacing the methyl group with a bromo group at the C5-position resulted in compounds with moderate IC50 values. nih.gov For activity against Mycobacterium tuberculosis, the 2-pyridyl substituent at the C4 position was found to be a strict requirement for potency. nih.gov

2-Amino Group and Acetamide Moiety Modifications:

Acyl Chain Length: The length of the acyl chain on the 2-amino group plays a role in biological activity. It has been observed that extending the acetamido group (a two-carbon chain) to a 3-propanamido function (a three-carbon chain) on the 2-aminothiazole core enhanced antitumor activity. nih.gov

Amide vs. Other Linkers: Replacing the 2-acetamide group with an alkylurea moiety in certain benzothiazole (B30560) derivatives led to a significant drop in cell-based activity, suggesting that the alkylamino group is not a suitable replacement at this position. nih.gov However, in other series, 2-(alkylamido)thiazole analogues exhibited moderate antiproliferative activity, while arylamido derivatives showed a remarkable increase in activity. nih.gov

Aryl Substituents: For antitubercular activity, the N-2 position of the aminothiazole allows for significant flexibility. The introduction of substituted benzoyl groups at this position improved the activity by more than 128-fold in some cases. nih.gov In a series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives, substituents on the terminal phenyl ring influenced cytotoxicity, with an ortho-chlorine moiety proving most active against HeLa cells.

Piperazino and Morpholino Groups: In 2-aminoacetamide series targeting leukemia cell lines, only derivatives featuring a morpholino or N-phenylpiperazino group showed activity. The compound with the N-phenylpiperazino substituent was more active than the morpholino derivative. nih.gov

| Position of Substitution | Substituent | Effect on Biological Activity | Reference |

|---|---|---|---|

| Thiazole C4/C5 | 4,5-Butylidene | Increased cytotoxicity | nih.gov |

| Thiazole C4 or C5 | Methyl | Decreased potency | nih.gov |

| Thiazole C4 | Phenyl | Similar potency to methyl-substituted | nih.gov |

| Thiazole C5 | Bromo | Moderate activity (IC50: 6.61-9.34 μM) | nih.gov |

| 2-Amino Group | 3-Propanamido (vs. Acetamido) | Improved antitumor activity | nih.gov |

| 2-Amino Group | Arylamido (vs. Alkylamido) | Remarkable increase in antiproliferative activity | nih.gov |

| 2-Amino Group | N-phenylpiperazino (vs. Morpholino) | More active against leukemia cell lines | nih.gov |

Pharmacophore Identification and Optimization

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a particular biological effect. For the 2-aminothiazole class of compounds, the core scaffold itself is a key pharmacophoric element. nih.govnih.gov Optimization strategies often focus on building upon this core to enhance interactions with the target protein.

Key pharmacophoric features often include:

Hydrogen Bond Donors and Acceptors: The 2-amino group and the nitrogen atom within the thiazole ring frequently act as crucial hydrogen bond donors and acceptors, respectively, anchoring the ligand in the active site of the target protein. For example, in CDK inhibitors, the thiazole nitrogen and the exocyclic amine proton form essential hydrogen-bonding interactions. nih.gov

Aromatic/Hydrophobic Regions: Substituents at the C4 and C5 positions, as well as aryl groups attached to the 2-amino function, often occupy hydrophobic pockets within the target's binding site. nih.gov

Linker Moiety: The acetamide linker serves to correctly position the terminal substituent groups. The nature and length of this linker are critical. nih.gov

Optimization efforts have involved creating extensive libraries of compounds to probe the chemical space around the 2-aminothiazole template. iist.ac.in For example, modifying the core with various amides led to compounds with picomolar potency against Chk1 kinase. mdpi.com Quantitative structure-activity relationship (QSAR) modeling has also been employed to rationally design new derivatives with improved antioxidant activity by identifying key molecular descriptors that correlate with biological function. excli.de

Ligand Efficiency and Drug-likeness Considerations

In modern drug design, it is not enough for a compound to be potent; it must also possess favorable pharmacokinetic properties, often referred to as "drug-likeness." This includes factors like absorption, distribution, metabolism, and excretion (ADME).

For 2-aminothiazole derivatives, these considerations are crucial for advancing from a potent "hit" to a viable drug candidate.

Metabolic Stability: The aminothiazole group has been identified as potentially susceptible to metabolic activation, which necessitates careful design to ensure stability. nih.gov Researchers have successfully stabilized aminothiazole-based CDK2 inhibitors by replacing a metabolically labile ester moiety with a 5-ethyl-substituted oxazole, which improved cellular activity and plasma stability. audreyli.com

Pharmacokinetic Profile: Studies on specific 2-aminothiazole derivatives have shown promising pharmacokinetic profiles. One CDK2 inhibitor demonstrated a plasma half-life of 5-7 hours in multiple species and relatively low protein binding, which are desirable characteristics for a drug. nih.gov

ADMET Prediction: In silico tools are increasingly used to predict the ADMET properties of designed compounds early in the discovery process. For a series of prospective Aurora kinase inhibitors based on the 2-aminothiazole scaffold, newly designed compounds were predicted to have excellent ADMET properties, identifying them as strong theoretical leads for further experimental research. nih.gov

Selectivity Profiles Across Diverse Biological Targets

A critical aspect of drug development is ensuring that a compound selectively interacts with its intended target to maximize therapeutic effects and minimize off-target side effects. Derivatives of this compound have been investigated for their selectivity against a range of biological targets, particularly protein kinases.

Kinase Selectivity: The 2-aminothiazole scaffold is found in inhibitors of numerous kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), and Src-family kinases. nih.goviist.ac.innih.gov The selectivity profile can be finely tuned through substituent modifications.

For instance, in a series of N-Aryl aminothiazoles, the nature of the N-aryl group was found to directly affect selectivity across CDK1, CDK2, and CDK4. nih.gov

A 2-amino-thiazole-5-carboxylic acid phenylamide derivative (compound 21) showed potent and selective antiproliferative activity against human K563 leukemia cells but was significantly less active against breast and colon cancer cell lines. nih.gov

Another derivative was found to be selective for cancer cells over normal phenotype cells. mdpi.com

Selectivity Against Other Targets: Beyond kinases, aminothiazole derivatives have shown selectivity for other target classes. A series of N-(thiazol-2-yl)-benzamide analogs were identified as the first selective antagonists for the Zinc-Activated Channel (ZAC). The lead compound showed no significant activity at several other Cys-loop receptors, including 5-HT3A, nicotinic acetylcholine, GABAA, or glycine (B1666218) receptors, demonstrating a high degree of selectivity. semanticscholar.org

| Compound Series | Primary Target | Selectivity Profile | Reference |

|---|---|---|---|

| N-Aryl aminothiazoles | CDKs | Selectivity for CDK1, CDK2, and CDK4 affected by the nature of the N-aryl group. | nih.gov |

| 2-Amino-thiazole-5-carboxylic acid phenylamide (Cmpd 21) | Antiproliferative | Selective against K563 leukemia cells vs. MDA-MB 231, MCF-7, and HT-29 cells. | nih.gov |

| Acylated 4-aryl-N-arylcarbonyl-2-aminothiazole | Hec1/Nek2 | Showed selectivity toward cancer cells over normal phenotype cells. | mdpi.com |

| N-(thiazol-2-yl)-benzamide analogs | Zinc-Activated Channel (ZAC) | Selective antagonist for ZAC with no significant activity at 5-HT3A, α3β4 nACh, α1β2γ2s GABAA or α1 GlyR. | semanticscholar.org |

Computational Chemistry and Molecular Modeling in 2 2 Aminothiazol 5 Yl Acetamide Research

Quantum Mechanical Calculations (e.g., HOMO-LUMO Energy)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of 2-(2-aminothiazol-5-yl)acetamide derivatives. A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

A large HOMO-LUMO gap suggests high molecular stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive and can be more readily polarized. nih.govthieme-connect.de In drug design, this information is vital; for instance, the reducibility of potential drug candidates can be correlated with their HOMO-LUMO gap. nih.gov Studies on related thiazole (B1198619) structures have used DFT methods to optimize molecular geometry and calculate the HOMO-LUMO energies to predict stability and intramolecular charge transfer. mgesjournals.comresearchgate.net These calculations help in understanding how structural modifications to the this compound scaffold can influence its electronic characteristics and, consequently, its biological activity.

Table 1: Key Concepts in Quantum Mechanical Calculations

| Parameter | Significance |

|---|---|

| HOMO | Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons. |

| LUMO | Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; a larger gap implies greater stability and lower chemical reactivity. nih.gov |

| Density Functional Theory (DFT) | A computational quantum mechanical modeling method used to investigate the electronic structure of molecules. jocpr.com |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. For this compound derivatives, docking simulations are crucial for elucidating how these compounds interact with the active sites of various biological targets. These simulations have been performed for a range of targets to explore the therapeutic potential of this chemical class.

Research has shown that 2-aminothiazole (B372263) derivatives can bind effectively to several key proteins implicated in diseases like cancer and tuberculosis. For example, docking studies have identified potential interactions with Aurora kinase, Cyclin-Dependent Kinase 5 (CDK5), and Mycobacterium tuberculosis lipase (B570770) B. jocpr.comnih.govresearchgate.net The simulations reveal specific binding modes, identifying critical hydrogen bonds and hydrophobic interactions with key amino acid residues in the target's active site. nih.gov The strength of these interactions is quantified by a docking score or binding energy, with lower energy values typically indicating a more stable and potent ligand-receptor complex. jocpr.com For instance, certain 2-aminothiazole derivatives have shown binding energies as low as -8.5 kcal/mol with lipase B and docking scores of -9.67 against Aurora kinase, suggesting strong binding affinity. jocpr.comsemanticscholar.org

Table 2: Examples of Molecular Docking Targets for 2-Aminothiazole Derivatives

| Target Protein | Disease Area | Reported Binding Energy/Score | Key Interactions |

|---|---|---|---|

| Aurora Kinase | Cancer | -9.67 | Hydrogen bonding and hydrophobic interactions. semanticscholar.org |

| Lipase B (5X7K) | Tuberculosis | -8.5 kcal/mol | Hydrogen bonds with ARG480 and GLY405. jocpr.com |

| CDK5 | General | Not specified | Hydrogen bonds with Cys83 and van der Waals interactions with Ile10. nih.gov |

| HSET (KIFC1) | Cancer | IC₅₀ of 27 nM | ATP-competitive binding. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the chemical structure of compounds with their biological activity. jocpr.com For this compound and its analogs, QSAR studies are instrumental in predicting the therapeutic potential of newly designed compounds before they are synthesized. acs.org

In a typical QSAR study, molecular descriptors (numerical representations of a molecule's physicochemical properties) are calculated for a series of related compounds. A statistical model is then built to link these descriptors to experimentally determined activity, such as the half-maximal inhibitory concentration (IC₅₀). jocpr.com Research on 2-aminothiazole derivatives has led to the development of robust QSAR models for predicting their inhibitory activity against targets like Aurora kinase. researchgate.netacs.org These models are validated statistically to ensure their predictive power. A successful model allows researchers to identify which molecular properties are most influential for biological activity, guiding the design of more potent compounds.

Table 3: Statistical Validation of a QSAR Model for 2-Aminothiazole Derivatives against Aurora Kinase

| Statistical Parameter | Value | Significance |

|---|---|---|

| R² (Coefficient of Determination) | 0.8902 | Indicates a strong correlation between predicted and observed activity for the training set. semanticscholar.orgacs.org |

| Q² LOO (Leave-one-out Cross-validation) | 0.7875 | Measures the internal predictive ability of the model. semanticscholar.orgacs.org |

| R²ext (External Validation) | 0.8735 | Confirms the model's ability to predict the activity of an external set of compounds. semanticscholar.orgacs.org |

Key molecular descriptors identified in these models often include the Polar Surface Area (PSA) and various electrostatic and shape-based parameters, highlighting the importance of these features for the compounds' activity. researchgate.netacs.org

ADMET Prediction and Pharmacokinetic Profile Research

In addition to efficacy, a successful drug must possess favorable pharmacokinetic properties, encompassed by ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Computational methods are now routinely used to predict the ADMET profile of drug candidates at an early stage, saving significant time and resources. semanticscholar.org

For derivatives of this compound, in silico ADMET prediction plays a critical role in screening and lead optimization. researchgate.netsemanticscholar.org These predictive models assess properties like aqueous solubility, blood-brain barrier penetration, potential for metabolism by cytochrome P450 enzymes, and various toxicity endpoints. Studies have reported that newly designed compounds based on the 2-aminothiazole scaffold exhibit good ADMET properties, suggesting their potential as viable drug candidates. researchgate.netsemanticscholar.org Furthermore, research on specific derivatives has demonstrated a good in vivo pharmacokinetic profile in animal models, validating the predictions from computational screening. nih.gov This early-stage assessment helps to filter out compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity. nih.gov

Conformational Analysis and Stability Studies

Conformational analysis involves studying the different three-dimensional arrangements (conformations) a molecule can adopt and their relative energies. For this compound, understanding its preferred conformation is essential, as this influences how it fits into a receptor's binding site. nih.gov

Molecular Dynamics (MD) simulations are a powerful tool for this purpose. An MD simulation tracks the movements of atoms in a molecule or a ligand-protein complex over time, providing insights into its flexibility and stability. nih.gov For 2-aminothiazole derivatives, MD simulations have been used to verify the stability of the ligand-receptor complexes predicted by molecular docking. semanticscholar.org By analyzing parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), researchers can assess how stable the binding is over a simulated period. semanticscholar.org These simulations can confirm that the key interactions, like hydrogen bonds observed in docking, are maintained over time, lending greater confidence to the predicted binding mode. semanticscholar.org The stability of the molecule itself is also related to its electronic structure, where a larger HOMO-LUMO gap generally indicates higher stability. nih.gov

Emerging Applications and Interdisciplinary Perspectives of 2 2 Aminothiazol 5 Yl Acetamide

Potential in Material Science for Electronic or Optical Properties

There is currently no available research specifically investigating the electronic or optical properties of 2-(2-Aminothiazol-5-YL)acetamide for applications in material science. While some derivatives of 2-aminothiazole (B372263) have been explored for their use in dyes and have demonstrated nonlinear optical properties, this has not been extended to this compound itself. The potential for this compound to contribute to the development of new electronic or optical materials is an area that requires future investigation.

Applications in Catalysis or Organic Synthesis (as reagents/ligands)

Similarly, the role of this compound as a reagent or ligand in catalysis and organic synthesis is not documented in the current scientific literature. The foundational structure of 2-aminothiazole is known to act as a versatile building block, or "scaffold," in the synthesis of more complex molecules and can form complexes with metal ions, a key aspect of many catalytic processes. However, specific studies detailing the catalytic or synthetic utility of this compound are yet to be conducted.

Challenges and Future Directions in 2 2 Aminothiazol 5 Yl Acetamide Research

Development of Novel Analogues with Enhanced Potency, Selectivity, and Reduced Resistance

A primary challenge in cancer chemotherapy is the development of drug resistance, which renders many treatments ineffective over time. nih.gov Consequently, a major focus of research on the 2-(2-aminothiazol-5-yl)acetamide scaffold is the rational design and synthesis of novel analogues that can overcome resistance mechanisms while exhibiting enhanced potency and target selectivity. nih.govnih.gov

Researchers are actively exploring Structure-Activity Relationships (SAR) to guide the synthesis of new derivatives. For instance, modifications to various parts of the 2-aminothiazole (B372263) core have been shown to significantly impact cytotoxic activity. One study systematically replaced the acetamide (B32628) group with an alkylurea moiety and synthesized a series of derivatives that were assessed against four human cancer cell lines. nih.gov Another research effort led to the discovery of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, which demonstrated high in vitro potency against both sensitive and drug-resistant cancer cell lines, including models for melanoma, pancreatic cancer, and chronic myeloid leukemia. nih.gov

Key findings from SAR studies indicate that:

Substitutions at the C4 and C5 positions of the thiazole (B1198619) ring can dramatically alter potency. For example, introducing a phenyl group at the C4-position or a methyl group at the C4- or C5-position was found to decrease potency in one series of compounds. nih.gov

The nature of the group attached to the 2-amino position is critical. The synthesis of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide highlights how modifications at this position can lead to compounds active against resistant cell lines. nih.gov

Replacing the cis-alkene linker found in natural products like combretastatin (B1194345) A-4 (CA-4) with a thiazole-2-acetamide moiety has been explored as a strategy to create rigid heterocyclic linkers for tubulin inhibitors. nih.gov

These efforts aim to identify lead compounds with superior pharmacological profiles, capable of targeting cancer cells more effectively and circumventing the common issue of acquired drug resistance. nih.gov

Table 1: Impact of Structural Modifications on Antitumor Activity of 2-Aminothiazole Analogues

| Modification Area | Substitution Example | Observed Effect on Potency | Reference |

|---|---|---|---|

| Thiazole Core C4/C5 | Methyl group at C4 or C5 | Decreased potency (IC50 > 10 μmol/L) | nih.gov |

| Thiazole Core C4 | Phenyl group | Decreased potency | nih.gov |

| Acetamide Group | Replacement with alkylurea moiety | Variable; led to a new series for assessment | nih.gov |

| 2-Amino Position | N-(4-(3-aminophenyl)) group | High potency against sensitive and resistant cell lines | nih.gov |

Elucidation of Comprehensive Mechanisms of Action at the Molecular Level

While various this compound derivatives have shown promising biological activity, a comprehensive understanding of their mechanisms of action at the molecular level is often incomplete. Future research must focus on precisely identifying their cellular targets and signaling pathways to facilitate rational drug design and predict potential side effects.

Current research points to several distinct mechanisms:

Tubulin Polymerization Inhibition : Some thiazole-based acetamides have been designed as tubulin inhibitors. nih.gov By substituting the flexible linker in known inhibitors with a more rigid thiazole-2-acetamide moiety, researchers aim to interfere with microtubule dynamics, a validated anticancer strategy that leads to cell cycle arrest and apoptosis. nih.gov

Glutaminase (B10826351) (GLS) Inhibition : The 2-aminothiazole scaffold has been identified as a prototype for the inhibition of glutaminase, an enzyme crucial for the altered metabolism of many cancer cells. researchgate.net Cancer cells often exhibit a high dependency on glutamine, and GLS plays a key role in converting glutamine to glutamate. researchgate.net Inhibiting this enzyme can disrupt cancer cell proliferation and survival. Structure-activity relationship studies have been conducted on a 2-aminothiazole hit compound to develop more potent GLS inhibitors. researchgate.net

Induction of Apoptosis and Autophagy : The lead compound N-(4-(3-aminophenyl)thiazol-2-yl)acetamide was found to induce cell death through the simultaneous activation of two distinct pathways: apoptosis (programmed cell death) and autophagy (a cellular degradation process). nih.gov This dual mechanism could be advantageous in overcoming resistance to therapies that target only a single cell death pathway. nih.gov

A deeper molecular-level understanding, potentially through advanced techniques like cryogenic electron microscopy (cryo-EM) to visualize drug-target interactions or chemical proteomics to identify binding partners, is a critical future direction.

Synergistic Effects in Combination Therapies

The complexity of diseases like cancer often necessitates treatment with multiple therapeutic agents. nih.gov A significant future avenue for this compound research is the exploration of its synergistic effects when used in combination with other established drugs. Combination therapies can potentially increase treatment efficacy, lower required doses to reduce toxicity, and combat drug resistance.

Given the known mechanisms of action for some analogues, several rational combinations can be proposed and investigated:

Combining with other Chemotherapeutics : An analogue that acts as a tubulin inhibitor could be combined with DNA-damaging agents. The rationale is that arresting cells in mitosis via tubulin inhibition could make them more susceptible to DNA-damaging drugs.

Targeting Metabolic Vulnerabilities : A glutaminase inhibitor from this chemical class could be paired with drugs that target other metabolic pathways, such as glycolysis, creating a multi-pronged attack on the altered metabolism of cancer cells. researchgate.net

Modulating Cell Death Pathways : For compounds that induce apoptosis and autophagy, combining them with agents that further promote these pathways or inhibit survival signals could lead to enhanced cancer cell killing. nih.gov

Systematic screening of such combinations against various cancer cell lines and in preclinical models is a crucial next step to identify effective and synergistic treatment regimens.

Exploration of New Therapeutic Indications and Biological Targets